6-Hydroxyquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

6-Hydroxyquinazoline-2,4(1H,3H)-dione is a compound that has been studied for its potential in the treatment of various diseases. It is a hybrid compound that combines the quinazoline cycle and hydroxamic acids, two unique pharmacophore groups that contribute to the structure of drug agents widely used in medical chemistry . The most active compound was 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazoline-2,4-dione, which showed high affinity for high-affinity and low-affinity CA receptors .

Synthesis Analysis

The synthesis of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involves the combination of several functional pharmacophore groups in one molecule. This can lead to a stronger therapeutic effect due to the ability to bind to several targets and possible synergistic interactions . A study has uncovered a unique release and tailoring mechanism for nonribosomal peptides and an alternative route for the synthesis of 4(3H)-quinazolinone scaffolds .

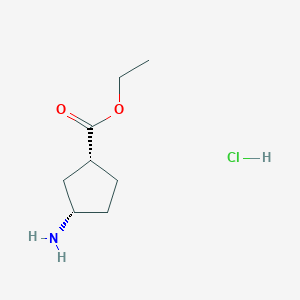

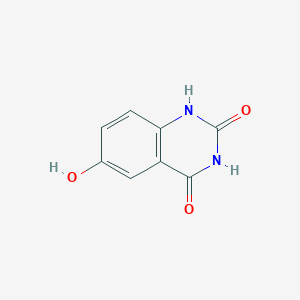

Molecular Structure Analysis

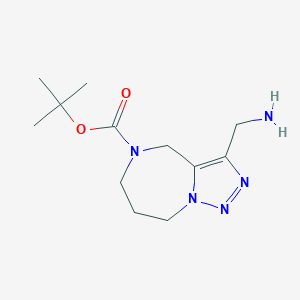

The 6-Hydroxyquinazoline-2,4(1H,3H)-dione molecule contains a total of 20 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), and 1 aromatic hydroxyl(s) .

Chemical Reactions Analysis

The chemical reactions of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involve the activation of several mechanisms at single or multiple targets. Hybrid compounds overcome many of the disadvantages of individual drugs, such as low solubility, side effects, and multidrug resistance, which leads to a more pronounced therapeutic effect compared with individual components .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxyquinazoline-2,4(1H,3H)-dione contribute to its potential as a therapeutic agent. Hybrid compounds have certain advantages such as superior bioavailability, low toxicity, they allow to more accurately predict the pharmacokinetic and pharmacodynamic profile, simpler patient compliance, higher treatment efficacy, and lower treatment costs .

Wissenschaftliche Forschungsanwendungen

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .

-

Anti-inflammatory : These compounds have also been found to have anti-inflammatory properties . The methods of application and outcomes would vary based on the specific inflammatory condition being addressed.

-

Anti-bacterial : Quinazoline derivatives have demonstrated antibacterial activity . The effectiveness of these compounds would depend on the specific bacterial strain and the method of application.

-

Analgesic : Some quinazoline derivatives have been found to have analgesic (pain-relieving) effects . The specific methods of application and outcomes would depend on the type of pain being treated.

-

Anti-viral : These compounds have shown potential in the treatment of viral infections . The specific methods of application, experimental procedures, and outcomes would depend on the specific virus and the stage of infection.

-

Anti-psychotic : Quinazoline derivatives have also been explored for their potential anti-psychotic effects . The specific methods of application and outcomes would depend on the specific psychotic disorder being treated.

-

Anticonvulsant : Quinazoline derivatives have been found to have anticonvulsant effects . The specific methods of application and outcomes would depend on the type of seizure disorder being treated.

-

Anti-hypertensive : These compounds have shown potential in the treatment of hypertension . The specific methods of application, experimental procedures, and outcomes would depend on the specific type of hypertension and the stage of the disease.

-

Anti-HIV : Quinazoline derivatives have shown potential in the treatment of HIV infections . The specific methods of application, experimental procedures, and outcomes would depend on the specific stage of the infection and the strain of the virus.

-

Anti-tubercular : These compounds have demonstrated anti-tubercular activity . The effectiveness of these compounds would depend on the specific strain of tuberculosis and the method of application.

-

Antioxidant : Some quinazoline derivatives have been found to have antioxidant effects . The specific methods of application and outcomes would depend on the specific oxidative stress condition being addressed.

-

Anti-diabetic : Quinazoline derivatives have also been explored for their potential anti-diabetic effects . The specific methods of application and outcomes would depend on the specific type of diabetes being treated.

-

Anti-cytotoxin : Quinazoline derivatives have shown potential in combating cytotoxins . The specific methods of application and outcomes would depend on the type of cytotoxin being neutralized.

-

Anti-spasm : These compounds have demonstrated anti-spasm activity . The effectiveness of these compounds would depend on the specific type of spasm and the method of application.

-

Anti-malarial : Some quinazoline derivatives have been found to have anti-malarial effects . The specific methods of application and outcomes would depend on the specific type of malaria being treated.

-

Anti-obesity : Quinazoline derivatives have also been explored for their potential anti-obesity effects . The specific methods of application and outcomes would depend on the specific type of obesity being treated.

-

Anti-psychotic : These compounds have shown potential in the treatment of psychotic disorders . The specific methods of application, experimental procedures, and outcomes would depend on the specific type of psychotic disorder and the stage of the disease.

-

Anti-diabetic : Quinazoline derivatives have demonstrated anti-diabetic activity . The effectiveness of these compounds would depend on the specific type of diabetes and the method of application.

Eigenschaften

IUPAC Name |

6-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVHUMFMLEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyquinazoline-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)

![1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375767.png)